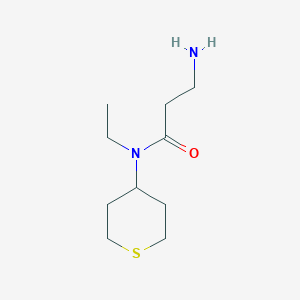
3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Vue d'ensemble
Description
3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, also known as AET, is an organic compound that has been studied for its potential pharmaceutical applications. AET has been found to have several biochemical and physiological effects, which could be useful in the development of new treatments for a variety of conditions.
Applications De Recherche Scientifique
Preparation of Stable Free Nitroxyl Radicals
Tetrahydro-4H-thiopyran-4-ones, a key component of the compound, are valuable reagents for the preparation of stable free nitroxyl radicals . These radicals are important in various fields, including chemistry and biology, due to their unique properties such as unpaired electrons.
Photosensitive Semiconductors and Electrochromic Materials
The compound can be used in the synthesis of photosensitive semiconductors and electrochromic materials . These materials change their color when exposed to light or electric fields, making them useful in various applications such as smart windows and solar cells.
Synthetic Juvenile Hormones and Pheromones
Tetrahydro-4H-thiopyran-4-ones are also used in the synthesis of synthetic juvenile hormones and pheromones . These substances can be used in pest control and other agricultural applications.
Precursors to Natural Product Analogs
The compound can serve as a precursor to natural product analogs . These analogs can be used in the development of new drugs and therapies.
Antitumor, Antibacterial, Antiparasitic, and Antifungal Activities
Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activities . This suggests that the compound could be used in the development of new treatments for various diseases.
Inhibitors of Phosphodiesterase and β-secretase BACE1
The compound has shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . These enzymes are involved in various biological processes and diseases, suggesting potential therapeutic applications.
Synthesis of 1,2,4-Triazole-Containing Scaffolds
The compound can be used in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body.
Anti-Gastric Cancer Activity
Although not directly related to the compound, a new heterocyclic compound designed using a similar structure has shown anti-gastric cancer activity . This suggests that the compound could potentially be used in the development of new treatments for gastric cancer.
Propriétés
IUPAC Name |
3-amino-N-ethyl-N-(thian-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMOROOLOJOQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





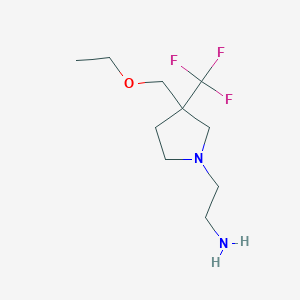
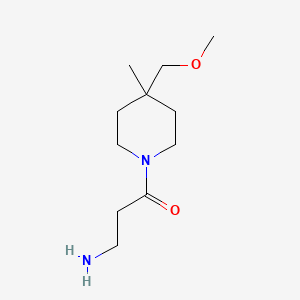

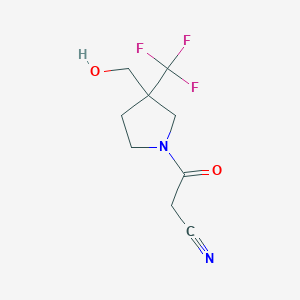
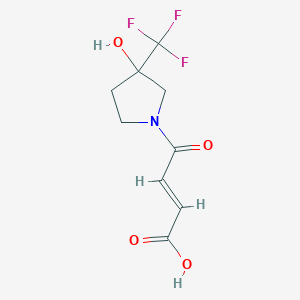

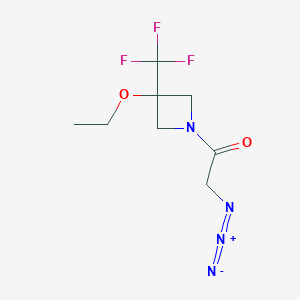
![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)



